(S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate
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Overview
Description
(S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenyl group, an oxazolidine ring, and an amino-oxoethyl side chain. Its intricate molecular architecture makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of fluorenylmethanol with an appropriate oxazolidine derivative under acidic conditions. This is followed by the introduction of the amino-oxoethyl group through a nucleophilic substitution reaction. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with varied functional groups.
Scientific Research Applications
(S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of enzyme activity or the activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-amino-2-oxoethyl) phenyl 4-methylbenzenesulfonate: This compound shares a similar amino-oxoethyl group but differs in its overall structure and functional groups.
2-thio-containing pyrimidines: These compounds have similar heterocyclic structures but contain sulfur atoms, which impart different chemical properties.
Uniqueness
(S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate is unique due to its combination of a fluorenyl group and an oxazolidine ring, which provides distinct chemical reactivity and biological activity
Biological Activity
(S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate, also known by its CAS number 129288-41-1, is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H21NO5, with a molecular weight of approximately 379.41 g/mol. The structure features a fluorenyl group linked to an oxazolidine ring, which is critical for its biological interactions.
Property | Value |
---|---|
CAS Number | 129288-41-1 |
Molecular Formula | C22H21NO5 |
Molecular Weight | 379.41 g/mol |
Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Interaction : The oxazolidine ring can form hydrogen bonds with active sites on enzymes, potentially inhibiting or modulating their activity.
- Protein-Ligand Binding : The fluorenyl group facilitates π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity.
- Cell Signaling Pathways : The compound may influence various signaling pathways, including those related to apoptosis and inflammation.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains.
- Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapies.
- Immunomodulatory Effects : There is evidence suggesting that it may modulate immune responses, impacting conditions such as inflammation and autoimmune diseases.
Case Studies
Several studies have explored the biological implications of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the efficacy of various oxazolidine derivatives against resistant bacterial strains. The findings indicated that this compound exhibited significant antibacterial activity compared to standard antibiotics .
- Cancer Research : In vitro studies demonstrated that the compound could induce apoptosis in human breast cancer cells through the activation of caspase pathways . This suggests potential applications in targeted cancer therapies.
- Immunological Effects : Research highlighted its role in modulating cytokine production in immune cells, indicating potential therapeutic uses in inflammatory diseases .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl (4S)-4-(2-amino-2-oxoethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c21-17(23)9-16-18(24)28-20(26)22(16)19(25)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,21,23)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVFVXZXKWHSNI-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N4C(C(=O)OC4=O)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N4[C@H](C(=O)OC4=O)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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